Ethyl 3-hydroxyisonicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBQCRQYVCFUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00489598 | |
| Record name | Ethyl 3-hydroxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00489598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18342-97-7 | |
| Record name | Ethyl 3-hydroxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00489598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydroxyisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 3 Hydroxyisonicotinate
Established Synthetic Routes to Ethyl 3-hydroxyisonicotinate
The primary and most direct method for preparing this compound is through the esterification of its corresponding carboxylic acid.
Esterification of 3-hydroxyisonicotinic acid
The synthesis of this compound is most commonly achieved via the acid-catalyzed esterification of 3-hydroxyisonicotinic acid. This reaction, a standard procedure in organic synthesis, involves heating the carboxylic acid in ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.comscholarsresearchlibrary.comorganic-chemistry.org The process, often referred to as Fischer esterification, is an equilibrium reaction. To drive the reaction towards the formation of the ethyl ester, an excess of ethanol is typically used, or water is removed as it is formed. While specific high-yield procedures for the ethyl ester are well-established in proprietary industrial methods, the general protocol follows the well-documented synthesis of related esters like methyl nicotinate, which is prepared using methanol (B129727) and a catalytic amount of concentrated sulfuric acid. scholarsresearchlibrary.com
Functionalization and Derivatization Strategies of this compound
The true synthetic utility of this compound is demonstrated in its role as a scaffold for constructing more elaborate molecular frameworks, particularly fused and polycyclic heterocyclic systems.
O-Alkylation and Subsequent Cyclization Reactions to Fused Heterocycles (e.g., Furopyridines)
A significant application of this compound is in the synthesis of furopyridines. The process begins with the O-alkylation of the hydroxyl group, followed by an intramolecular cyclization. researchgate.netresearchgate.net For instance, reacting this compound with reagents like ethyl bromoacetate (B1195939) or ethyl 2-bromopropionate leads to the formation of a diester intermediate. researchgate.netresearchgate.net This intermediate can then undergo an intramolecular Dieckmann condensation or a similar cyclization reaction to form the fused furo[2,3-c]pyridine (B168854) ring system. researchgate.net
Subsequent hydrolysis and decarboxylation of the resulting product, such as ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate, yield furo[2,3-c]pyridin-3(2H)-one. researchgate.netresearchgate.net This ketone can be further reduced with agents like sodium borohydride (B1222165) to a hydroxyl derivative, which is then dehydrated to furnish the aromatic furo[2,3-c]pyridine. researchgate.netresearchgate.net This strategy provides a straightforward route to various substituted furopyridines.
Below is a table summarizing the transformation of this compound into furopyridine derivatives.
| Starting Material | Reagent for O-Alkylation | Intermediate Product | Cyclization Product | Final Product (after further steps) |
| This compound | Ethyl bromoacetate | Diethyl 2-(4-(ethoxycarbonyl)pyridin-3-yloxy)acetate | Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate | Furo[2,3-c]pyridine |
| This compound | Ethyl 2-bromopropionate | Ethyl 2-(4-(ethoxycarbonyl)pyridin-3-yloxy)propanoate | 2-Methylfuro[2,3-c]pyridin-3(2H)-one | 2-Methylfuro[2,3-c]pyridine |
Formation of Tricyclic Pyridine (B92270) Analogues and Polycyclic Systems
The strategic functionalization of this compound also enables the synthesis of complex tricyclic and polycyclic systems. An example is the synthesis of a 5-aza analogue of Ramelteon, a melatonin (B1676174) receptor agonist. researchgate.net The synthesis of this novel tricyclic 1,6,7,8-tetrahydro-2H-cyclopenta[b]furo[3,2-d]pyridine derivative utilizes this compound as a foundational starting material, demonstrating its utility in constructing medicinally relevant scaffolds. researchgate.net While detailed pathways for various polycyclic systems can be complex, the initial functionalization often involves leveraging the hydroxyl and ester groups to build subsequent rings, as seen in the formation of other complex lactones from related heterocyclic carboxylic acids. mdpi.com
Introduction of Diverse Substituents via Regioselective Transformations
The pyridine ring of this compound is susceptible to various regioselective transformations, allowing for the precise introduction of diverse substituents. The electronic nature of the pyridine ring, influenced by the electron-withdrawing ester group and the electron-donating hydroxyl group (or its corresponding alkoxide), dictates the position of electrophilic or nucleophilic attack. This allows for controlled substitutions, such as halogenation or nitration, at specific positions on the ring, leading to a wide range of functionalized derivatives. The principles of regioselective synthesis are critical in modifying the core structure to fine-tune its chemical properties for various applications. mdpi.com
Synthesis of Related Hydroxyisonicotinate Derivatives
The synthetic methodologies applied to this compound can be extended to produce a variety of related hydroxyisonicotinate derivatives. By altering the alcohol used during the initial esterification (e.g., methanol for mthis compound) or by starting with a substituted isonicotinic acid, a library of analogous compounds can be generated. Furthermore, substituents can be introduced onto the pyridine ring before or after esterification. For example, the synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate involves the introduction of both a tert-butyl and a cyano group, showcasing the potential for creating highly functionalized derivatives.
The table below highlights some related hydroxyisonicotinate derivatives and their key structural differences.
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from this compound |
| Mthis compound | 10128-72-0 | C7H7NO3 | Methyl ester instead of ethyl ester |
| Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate | Not Available | C12H14N2O3 | Hydroxyl at C2, cyano at C3, tert-butyl at C6 |
| Methyl 2-hydroxy-6-methylisonicotinate | 98491-78-2 | C8H9NO3 | Methyl ester, hydroxyl at C2, methyl at C6 |
| Tert-butyl 2-aminoisonicotinate | 1338990-46-7 | C10H14N2O2 | Tert-butyl ester, amino group at C2 instead of hydroxyl |
Novel Synthetic Approaches and Catalytic Methods Utilizing this compound
The synthesis of complex molecular architectures from readily available starting materials is a cornerstone of modern organic chemistry. This compound, with its versatile pyridine core, has emerged as a valuable building block for the construction of a wide array of heterocyclic compounds. This section explores advanced synthetic methodologies that leverage this scaffold, focusing on green chemistry principles, metal-free and organocatalytic transformations, enantioselective synthesis, and hetero-Diels-Alder reactions.
Exploration of Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in Key principles include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. mlsu.ac.inacs.org In the context of this compound, green chemistry approaches focus on developing environmentally benign synthetic routes.
One notable trend is the move towards aqueous reaction media, which avoids the use of hazardous organic solvents. researchgate.net For instance, reactions can be carried out in water, which is non-toxic, non-flammable, and readily available. Additionally, the use of microwave irradiation as an energy source can significantly accelerate reaction times, often leading to cleaner reactions and higher yields compared to conventional heating methods. athensjournals.gr This approach aligns with the principle of energy efficiency by reducing reaction times and potentially lowering energy consumption. acs.org
The concept of "atom economy," developed by Barry Trost, is another crucial aspect of green chemistry. mlsu.ac.inacs.org It emphasizes the maximization of the incorporation of all materials used in the process into the final product. acs.org Synthetic routes starting from this compound are being evaluated and optimized to improve their atom economy, thereby minimizing waste generation.
Metal-Free and Organocatalytic Transformations for Derivative Generation
While metal catalysts have traditionally played a significant role in organic synthesis, there is a growing interest in metal-free and organocatalytic methods. This shift is driven by the desire to avoid the toxicity, cost, and environmental concerns associated with some metal catalysts. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for a wide range of chemical transformations.
In the context of this compound, organocatalysts can be employed to promote various reactions, such as the generation of derivatives through alkylation, acylation, and condensation reactions. The use of organocatalysts often leads to high yields and selectivities under mild reaction conditions. These catalysts are typically less sensitive to air and moisture compared to their metal-based counterparts, making them more practical for large-scale synthesis.
Enantioselective Synthesis of Chiral Derivatives
Chirality is a fundamental property of many biologically active molecules, and the synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. The development of enantioselective methods for the synthesis of chiral derivatives from this compound is an active area of research.
One approach involves the use of chiral catalysts, such as chiral thioureas, to induce stereoselectivity in reactions. nih.gov For example, a chiral thiourea (B124793) catalyst has been successfully employed in an intramolecular Michael-type cyclization to construct chiral 3-nitro-4-chromanones with high diastereoselectivities and enantioselectivities. nih.gov This methodology highlights the potential for developing enantioselective syntheses of complex molecules starting from achiral precursors like this compound. The synthesis of chiral derivatives is crucial for investigating the biological activities of different enantiomers, as they often exhibit distinct pharmacological profiles.
Hetero-Diels-Alder Reactions in Pyridine Scaffold Construction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. rsc.orgrsc.orglboro.ac.uk The hetero-Diels-Alder reaction, a variation of this process, involves the use of a diene or dienophile containing a heteroatom, and it provides a versatile route to a wide variety of heterocyclic compounds. rsc.orgrsc.orglboro.ac.uk
This compound and its derivatives can participate in hetero-Diels-Alder reactions to construct complex pyridine-containing scaffolds. For instance, the reaction of 1-azadienes with various dienophiles can lead to the formation of substituted pyridines. rsc.orgrsc.org This methodology has been applied to the synthesis of annelated pyridines and bipyridines. lboro.ac.uk The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of reactants, catalysts, and reaction conditions, allowing for the synthesis of specific isomers. The hetero-Diels-Alder reaction provides a convergent and efficient approach to building the pyridine core, making it a valuable tool in the synthesis of complex natural products and medicinally relevant compounds. nih.gov
Mechanistic Investigations of Reaction Pathways and Selectivity
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Mechanistic investigations of reactions involving this compound aim to elucidate the detailed steps of a reaction, including the identification of intermediates, transition states, and the factors that govern selectivity.
Various experimental and computational techniques are employed to study reaction mechanisms. These include kinetic studies, isotopic labeling experiments, and spectroscopic analysis (e.g., NMR, IR, and mass spectrometry) to identify and characterize reaction intermediates. Computational methods, such as density functional theory (DFT) calculations, can provide valuable insights into the energetics of different reaction pathways and help to rationalize observed selectivities.
For example, in a study of an iron-catalyzed azidation reaction, a combination of spectroscopic techniques and kinetic analysis was used to distinguish between several possible mechanistic pathways. nih.gov The researchers were able to propose a plausible mechanism involving the formation of an iron(III)-azide complex as the key reactive species. nih.gov Such detailed mechanistic understanding is essential for improving the efficiency and selectivity of the reaction and for expanding its scope to other substrates.
The study of regioselectivity in hetero-Diels-Alder reactions is another area where mechanistic investigations have been particularly insightful. The outcome of these reactions is often governed by a complex interplay of electronic and steric factors. By carefully studying the reaction mechanism, chemists can develop predictive models that allow for the rational control of regioselectivity, leading to the selective synthesis of the desired product isomer. researchgate.net
Application of Ethyl 3 Hydroxyisonicotinate and Its Derivatives in Medicinal Chemistry and Drug Discovery
Scaffold-Based Drug Design and Identification of Privileged Structures
In drug discovery, the concept of "privileged structures" refers to molecular scaffolds that can bind to multiple, distinct biological targets through strategic modification of their functional groups. nih.gov These frameworks are often found in numerous approved drugs and lead compounds, demonstrating their versatility and favorable drug-like properties. nih.govscielo.br The isonicotinic acid core of ethyl 3-hydroxyisonicotinate is considered such a scaffold.
Scaffold-based drug design utilizes these core structures as a starting point for creating libraries of compounds with tailored biological activities. arxiv.org The pyridine (B92270) ring system, present in this compound, is a well-established privileged scaffold in medicinal chemistry. scielo.brnih.gov Its ability to form hydrogen bonds and participate in various molecular interactions makes it a crucial component in the design of inhibitors for enzymes like kinases. scielo.br By modifying the functional groups attached to this core—such as the hydroxyl and ethyl ester groups of this compound—researchers can develop derivatives with enhanced potency, selectivity, and optimized physicochemical properties for specific therapeutic targets. researchgate.net This approach streamlines the drug discovery process by focusing on frameworks with a proven history of biological relevance. nih.gov
Exploration of Pharmacological Targets for this compound Derivatives
The versatile scaffold of this compound has enabled the exploration of its derivatives against a variety of pharmacological targets, leading to the discovery of compounds with potential therapeutic applications in oncology, neurology, and infectious diseases.
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism, energy production, and DNA repair. nih.govendocrine-abstracts.org In many cancer cells, this pathway is the primary route for NAD+ biosynthesis, making NAMPT a promising therapeutic target for anticancer drug development. nih.govplos.org Inhibition of NAMPT leads to NAD+ depletion, which in turn disrupts cellular metabolism, blocks glycolysis, and induces apoptosis in tumor cells. nih.govplos.org
Derivatives based on pyridine structures have been investigated as NAMPT inhibitors. The inhibition of NAMPT by specific small molecules, such as FK866, has been shown to effectively reduce intracellular NAD+ levels, leading to the attenuation of tumor growth. nih.govoncotarget.com Studies on various cancer cell lines, including ovarian and colorectal cancer, demonstrate that NAMPT inhibition significantly perturbs metabolic pathways, including glycolysis, the citric acid cycle (TCA), and amino acid metabolism. plos.orgoncotarget.com For instance, treatment of OVCAR-3 ovarian cancer cells with the NAMPT inhibitor FK866 resulted in a drastic reduction of intracellular NAD+ concentration, from 19.12 nmol/mg protein to 0.40 nmol/mg protein. oncotarget.com This highlights the potential of developing novel inhibitors, possibly derived from scaffolds like this compound, to target the metabolic vulnerabilities of cancer cells.
This compound serves as a key starting material for the synthesis of novel compounds targeting melatonin (B1676174) receptors (MT1/MT2), which are implicated in regulating circadian rhythms and sleep disorders. researchgate.net Researchers have successfully synthesized 5-aza analogs of Ramelteon, a known melatonin receptor agonist, using this compound as the precursor. researchgate.net
The synthesis involves the O-alkylation of this compound with reagents like ethyl bromoacetate (B1195939), followed by cyclization to form a furo[2,3-c]pyridine (B168854) system. researchgate.net This tricyclic core structure mimics the indan (B1671822) ring of Ramelteon. Subsequent chemical modifications lead to a series of novel tricyclic derivatives that have been evaluated for their binding affinity to melatonin receptors. These studies have identified compounds with potent binding affinities, with IC50 values ranging from 4.2 to 418 nM. researchgate.net Further optimization of these derivatives has led to the discovery of ligands with high affinity and selectivity for the MT1 receptor, with Ki values as low as 0.014 nM. researchgate.net
Table 1: Melatonin Receptor Binding Affinity of a Tricyclic Indan Analogue
| Compound | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| (S)-(-)-22b | Human MT1 | 0.014 nM |
| (S)-(-)-22b | Hamster MT3 | 2600 nM |
Derivatives of substituted isonicotinic acids have been screened for a wide range of biological activities. Studies have shown that compounds derived from similar pyridine frameworks possess promising antimicrobial and cytotoxic properties. For example, certain derivatives have demonstrated in vitro effectiveness against various bacterial and fungal strains, with a proposed mechanism involving the disruption of microbial cell membranes.
In the realm of oncology, derivatives of related compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 1 to 10 nM for specific derivatives against certain cancer cells, highlighting their potential as lead compounds for anticancer therapy. The cytotoxic potential of compounds derived from the endophytic fungus Trichoderma sp., such as koninginins, has also been evaluated, with some extracts showing activity against neoplastic cell lines. mdpi.com This broad-spectrum screening is crucial for identifying new therapeutic applications for derivatives of scaffolds like this compound.
Table 2: Exemplary Biological Activities of Related Pyridine Derivatives
| Compound Class | Biological Activity | Target | Reported Potency (Example) |
|---|---|---|---|
| Isonicotinic Acid Derivatives | Cytotoxic | Cancer Cell Lines | IC50: 1-10 nM |
| Halogenated Isonicotinates | Antimicrobial | Bacterial/Fungal Strains | Effective in vitro |
| Koninginins | Cytotoxic | Neoplastic Cell Lines | Active mdpi.com |
Understanding the kinetic behavior of enzyme inhibitors is fundamental to drug design. nih.gov Kinetic studies help elucidate the mechanism by which a compound inhibits its target enzyme, which can be competitive, noncompetitive, uncompetitive, or mixed. youtube.com These mechanisms are determined by analyzing reaction rates at various substrate and inhibitor concentrations, often visualized using methods like Lineweaver-Burk plots. nih.gov
For an inhibitor, the inhibition constant (Ki) is a critical parameter that quantifies its binding affinity to the enzyme. sigmaaldrich.com In competitive inhibition, the inhibitor binds to the same active site as the substrate. youtube.com The kinetic analysis of such inhibitors involves determining key parameters like Km (the Michaelis constant) and Vmax (the maximum reaction velocity) in the presence and absence of the inhibitor. sigmaaldrich.com For example, in the study of urease inhibitors, kinetic analysis of a potent derivative revealed its mechanism, and its enzyme inhibition (EI) and enzyme-substrate inhibition (ESI) constants were determined. nih.gov Such detailed mechanistic and kinetic studies are essential for optimizing the efficacy and selectivity of enzyme inhibitors derived from scaffolds like this compound. nih.gov
Determining the binding profile and affinity of a ligand for its receptor is a cornerstone of drug discovery. Ligand affinity is typically quantified by the inhibition constant (Ki) or the IC50 value, which represents the concentration of a ligand required to inhibit 50% of the target's activity. sigmaaldrich.com These values are determined through receptor binding assays, which measure the interaction between the compound and its biological target.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. oncodesign-services.commdpi.com By systematically modifying the chemical structure of a lead compound, such as this compound, and assessing the biological activity of the resulting analogs, researchers can identify the key molecular components—known as pharmacophores—responsible for the desired therapeutic effect. oncodesign-services.com These studies are crucial for optimizing a compound's potency, selectivity, and pharmacokinetic profile. oncodesign-services.compatsnap.com
For derivatives of the this compound core, SAR studies would systematically explore the impact of modifications at several key positions:
The Pyridine Ring: Altering substituents on the pyridine ring can influence the molecule's electronics, lipophilicity, and steric profile.
The 3-hydroxyl Group: This group can act as a hydrogen bond donor and acceptor. Modifications, such as conversion to an ether or replacement with other functional groups, would be explored to determine its role in target binding.
The Ethyl Ester Group: The ester at the 4-position can be modified to other esters, amides, or carboxylic acids to probe its interaction with the target and influence properties like solubility and metabolic stability.
While extensive SAR data specifically for this compound derivatives is not broadly published, the principles of SAR can be illustrated by examining related structures. For instance, in studies of N-substituted ethyl 3-(hydroxyphenyl)nipecotates, which share a hydroxyphenyl and ethyl ester moiety, modifications to the N-substituent (e.g., methyl, allyl, propyl) were shown to influence narcotic antagonist activity. nih.gov Such studies highlight how systematic structural changes directly impact biological function. nih.gov
The general process of an SAR study on this compound derivatives would involve synthesizing a library of analogs and testing their biological activity against a specific target. oncodesign-services.com The findings guide the design of new compounds with improved properties. oncodesign-services.com
Table 1: General SAR Strategies for the this compound Scaffold
| Modification Site | Potential Structural Changes | Rationale / Potential Impact on Activity |
| Position 3 (Hydroxyl Group) | Alkylation (O-R), Acylation (O-C(O)R), Replacement (e.g., with -NH2, -SH) | Probes the necessity of the hydrogen bond donating/accepting capability; can alter lipophilicity and metabolic stability. |
| Position 4 (Ethyl Ester) | Varying the alkyl chain (e.g., methyl, propyl), Conversion to amide (-C(O)NR2), Conversion to acid (-COOH) | Influences solubility, cell permeability, and potential for hydrolysis by esterases; amides can introduce new hydrogen bonding interactions. |
| Pyridine Ring (Positions 2, 5, 6) | Introduction of small alkyl, halogen, or cyano groups. | Modifies electronic properties (pKa) of the pyridine nitrogen, alters steric hindrance, and can introduce new binding interactions or block unwanted metabolism. |
Rational Drug Design and Lead Optimization Strategies Based on the Isonicotinate (B8489971) Core
Rational drug design is a modern approach to discovering and developing new medications that relies on understanding the three-dimensional structure of the biological target. azolifesciences.com This process, also known as structure-based drug design, allows for the creation of molecules specifically engineered to bind to a target and elicit a desired therapeutic response, moving beyond traditional trial-and-error screening. azolifesciences.comwisconsin.edu The isonicotinate core serves as a valuable scaffold in this process due to its rigid structure and defined points for chemical modification. biosolveit.decore.ac.uk
Lead optimization is the iterative process of refining a promising lead compound to improve its drug-like properties, including efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics, with the ultimate goal of identifying a preclinical drug candidate. patsnap.comvichemchemie.com
Strategies for lead optimization based on the isonicotinate core include:
Scaffold Hopping: This strategy involves replacing the central isonicotinate core with a different, isosteric ring system that maintains the crucial three-dimensional arrangement of key functional groups. biosolveit.de This can be used to escape patent-protected chemical space or to eliminate a scaffold associated with toxicity while preserving biological activity. biosolveit.de
Fragment-Based and Substructure Modification: In this approach, the isonicotinate core is retained, and modifications are made to its substituents. For example, if the 3-hydroxyl group of this compound is found to be crucial for binding to a target protein's active site, medicinal chemists might explore replacing the ethyl ester with various amide functionalities to form additional hydrogen bonds with nearby amino acid residues, thereby increasing potency. Computational methods like molecular docking can predict which modifications are most likely to improve binding affinity. nih.gov
In Silico Modeling: Computational tools are integral to modern lead optimization. vichemchemie.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new, unsynthesized analogs based on their structural features. nih.gov Molecular dynamics simulations can assess the stability of the designed compound within the target's binding pocket, providing insights that guide further design. researchgate.net
Table 2: Lead Optimization Strategies Applied to an Isonicotinate-Based Lead Compound
| Strategy | Objective | Example Tactic for an Isonicotinate Lead |
| Improve Potency | Enhance binding affinity to the target. | Use molecular docking to guide the addition of a functional group to the pyridine ring that forms a new interaction (e.g., hydrogen bond, hydrophobic interaction) with the target protein. |
| Enhance Selectivity | Reduce binding to off-target proteins to minimize side effects. | Modify a substituent to create a steric clash with an amino acid present in an off-target protein but not in the intended target. |
| Optimize ADMET Properties | Improve metabolic stability and oral bioavailability. | Replace a metabolically labile group (e.g., an ester) with a more stable isostere (e.g., an oxadiazole). Introduce polar groups to improve solubility. |
| Scaffold Hopping | Replace the core structure while maintaining key binding interactions. | Replace the pyridine ring with a pyrimidine (B1678525) or pyrazine (B50134) ring to explore novel chemical space and intellectual property, while keeping the key hydroxyl and carboxylate-mimicking groups in the same spatial orientation. biosolveit.de |
The application of these rational design and optimization strategies allows medicinal chemists to systematically evolve a simple starting molecule like this compound into a highly potent and selective drug candidate with a favorable safety profile. patsnap.comarxiv.org
Computational and Theoretical Studies of Ethyl 3 Hydroxyisonicotinate and Its Bioactive Analogs
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how ligands like Ethyl 3-hydroxyisonicotinate analogs interact with protein targets at the molecular level.
In a study involving isonicotinate (B8489971) derivatives, molecular docking was used to investigate their binding modes with various protein targets. For instance, the docking of ethyl 5-amino-2-bromoisonicotinate with the COVID-19 main protease (PDB ID: 6LU7) revealed a moderate binding affinity of -5.4 kcal/mol. iucr.org The analysis of the Molecular Electrostatic Potential (MEP) surface of this compound identified the oxygen and nitrogen atoms of the isonicotinate fragment as active sites for nucleophilic attack. iucr.org
Similarly, docking studies on other heterocyclic compounds sharing structural similarities have highlighted the importance of specific interactions. For example, in the study of quinoline (B57606) derivatives as anti-tubercular agents targeting the Mycobacterium tuberculosis receptor LipB, compounds with the most promising binding affinities, ranging from -15.4 to -18.5 kcal/mol, showed significant hydrogen bonding and hydrophobic interactions within the active site. dergipark.org.tr These interactions are critical for the stability of the ligand-protein complex.
The insights gained from these docking studies are summarized in the table below, illustrating the binding affinities and key interacting residues for representative isonicotinate analogs and related compounds.
| Ligand/Analog | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Ethyl 5-amino-2-bromoisonicotinate | COVID-19 Main Protease (6LU7) | -5.4 | Not specified |
| Nicotinate | GPR109A | -5.8 | Arg111, Ile115, Val292, Tyr295, Pro335 researchgate.net |
| Quinoline Derivative 8 | LipB | -15.4 | Not specified dergipark.org.tr |
| Quinoline Derivative 17 | LipB | -18.5 | Not specified dergipark.org.tr |
| Indole-3-butyric acid | GPR109A | -6.5 | Phe61, Phe65, Val120, Val123, Asp124, Phe127, Thr143, Ile147 researchgate.net |
These studies collectively demonstrate that the isonicotinate scaffold and its analogs can effectively bind to various biological targets, primarily through hydrogen bonds and hydrophobic interactions. The specific substitutions on the pyridine (B92270) ring significantly influence the binding affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models are invaluable for predicting the activity of newly designed compounds before their synthesis, thus saving time and resources. bio-hpc.euijpsi.org
Several QSAR studies have been conducted on derivatives of isonicotinic acid to predict their antimicrobial and antimycobacterial activities. researchgate.netnih.gov In one such study on N(2)-acyl isonicotinic acid hydrazide derivatives, a multi-target QSAR model was developed that effectively described their antimicrobial activity. nih.gov The statistical quality of a QSAR model is assessed by parameters like the coefficient of determination (R²), which indicates the goodness-of-fit, and the cross-validated R² (Q²), which measures the predictive ability of the model. researchgate.netmdpi.com
For a series of substituted indole (B1671886) derivatives, another class of compounds with some structural similarities, a QSAR model was developed to predict their inhibitory activity against isoprenylcysteine carboxyl methyltransferase (Icmt). ijpsi.org This study showed that electronic and topologic descriptors were significant in explaining the variance in biological activity. ijpsi.org
The table below summarizes the statistical parameters from representative QSAR studies on isonicotinate analogs and related heterocyclic compounds.
These QSAR models, once validated, serve as powerful tools to guide the modification of the this compound scaffold to enhance specific biological activities. nih.gov
Molecular Dynamics Simulations and Conformational Analysis of Compound-Target Complexes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. arxiv.orgmsvision.com This technique is used to assess the stability of ligand-protein complexes predicted by molecular docking and to understand the conformational changes that may occur upon ligand binding. mdpi.comnih.gov
The stability of a complex during an MD simulation is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound. researchgate.netmdpi.com For instance, in a study of hydroxyethylamine analogs targeting the 3CLpro protein of SARS-CoV-2, a 100 ns MD simulation supported the stability of the lead compound within the binding pocket. elsevierpure.comnih.gov Similarly, simulations of various protein-ligand complexes have shown that stable RMSD values, often around 2-3 Å, indicate a stable binding interaction. mdpi.combiorxiv.org
In a simulation of an RNA-dependent polymerase complexed with a propionic acid ethyl ester derivative, the protein showed a deviation of 2.78 Å and the ligand 2.56 Å at 100 ns, indicating a stable complex. nih.gov The Root Mean Square Fluctuation (RMSF) is another parameter analyzed to identify the flexibility of different regions of the protein upon ligand binding. researchgate.net
The table below presents typical RMSD values from MD simulations of various bioactive compounds complexed with their protein targets, illustrating the stability of these interactions.
| System | Simulation Length (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) |
| RNA-dependent polymerase - propionic acid ethyl ester derivative | 100 | ~2.78 | ~2.56 nih.gov |
| Replication-transcription complex - Thymidine-5′-thiophosphate | 100 | ~3.35 | ~3.02 nih.gov |
| HLA-Cw4 complex | 100 | ~2.91 | N/A biorxiv.org |
| TNKS2–XAV complex | Not specified | ~2.0 | Not specified nih.gov |
These simulations confirm that ligands based on various scaffolds, including those related to this compound, can form stable and lasting interactions with their target proteins, a crucial characteristic for effective drug candidates.
De Novo Design and Virtual Screening Based on the this compound Scaffold
De novo design and virtual screening are powerful computational strategies for discovering novel drug candidates. creative-biostructure.comfrontiersin.org De novo design involves generating new molecular structures from scratch, often by growing or linking fragments within the active site of a target protein. mdpi.com Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are most likely to bind to a drug target. nih.gov
The this compound scaffold can serve as a starting point for both approaches. In structure-based de novo design, this core structure could be placed in a protein's active site, and new functional groups could be added to optimize interactions and improve binding affinity. nih.gov For example, a study on PIM1 kinase inhibitors utilized de novo design to evolve initial hit compounds, leading to the discovery of potent inhibitors. mdpi.com
Virtual screening campaigns often employ a hierarchical approach, starting with rapid filtering based on physicochemical properties, followed by more computationally intensive methods like molecular docking. nih.gov A virtual screening of a large chemical library led to the identification of novel inhibitors for the G2019S mutant of LRRK2, with one promising hit serving as a scaffold for further optimization through de novo design. nih.gov Similarly, a screening of over 2,500 hydroxyethylamine compounds identified 25 hits with improved docking scores compared to the initial lead. elsevierpure.com
The process of virtual screening and subsequent hit identification is outlined below:
| Screening Type | Target | Library Size | Number of Hits | Outcome |
| Virtual Screening | G2019S LRRK2 | Large Chemical Library | 18 | Identification of a submicromolar inhibitor scaffold nih.gov |
| Virtual Screening | 3CLpro (SARS-CoV-2) | >2500 | 25 | Hits with better docking scores than the lead compound elsevierpure.com |
| Hierarchical Virtual Screening | NLRP3 Inflammasome | Not specified | Not specified | Identification of novel inhibitor scaffolds with IC50 values of 1-4 μM nih.gov |
These computational strategies are instrumental in exploring vast chemical spaces efficiently, leveraging the structural information of scaffolds like this compound to design novel and potent bioactive molecules.
Mechanistic Computational Studies of Biological Processes
Computational methods are also employed to investigate the detailed reaction mechanisms of biological and chemical processes at an atomic level. For compounds like this compound, this can involve studying its synthesis or its mechanism of action if it functions as an enzyme inhibitor.
For example, the synthesis of an analog, Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate, proceeds through a nucleophilic addition-cyclization mechanism. Computational studies can model the transition states and intermediates of such reactions to understand the energetics and feasibility of different pathways.
In the context of biological action, computational studies can elucidate how a molecule inhibits an enzyme. The aminolysis of esters, a fundamental organic reaction, has been studied computationally to understand the different possible mechanistic pathways, including concerted versus stepwise mechanisms. researchgate.net These studies revealed that catalysis by a second molecule significantly lowers the activation energy of the stepwise mechanism. researchgate.net Such insights are transferable to understanding how the ester group in this compound might react in a biological environment, for instance, if it were to acylate a serine residue in an enzyme's active site.
Furthermore, DFT studies on the Arbuzov reaction, another fundamental organic reaction, have shown that the process occurs in two stages and that a polar solvent can accelerate the reaction by lowering energy barriers and stabilizing intermediates. chemrxiv.org Similar DFT calculations on this compound and its analogs can reveal details about their electronic structure, such as the HOMO-LUMO energy gap, which was calculated to be 4.0931 eV for ethyl 5-amino-2-bromoisonicotinate, and identify reactive sites through MEP analysis. iucr.org
These mechanistic studies provide a fundamental understanding of the chemical reactivity and potential biological actions of this compound and its derivatives, guiding further experimental investigation.
Advanced Analytical Methodologies for Research on Ethyl 3 Hydroxyisonicotinate
Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry, IR)
The structural confirmation of ethyl 3-hydroxyisonicotinate and its analogs is fundamentally dependent on a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the connectivity and chemical environment of atoms within the molecule. youtube.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed insights into proton-proton and proton-carbon correlations, which are instrumental in unambiguously assigning all signals in the ¹H and ¹³C NMR spectra.
High-Resolution Mass Spectrometry (HRMS) is indispensable for validating the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS confirms the elemental composition and helps in identifying the compound and its potential metabolites or degradation products based on their exact masses and isotopic patterns.
Infrared (IR) Spectroscopy complements NMR and MS data by identifying the functional groups present in the molecule. rsc.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the hydroxyl (-OH), ester carbonyl (C=O), and pyridine (B92270) ring vibrations, confirming the presence of these key structural features.
Table 1: Key Spectroscopic Data for this compound
| Technique | Observed Feature | Interpretation |
| ¹H NMR | Signals for ethyl group (triplet and quartet), aromatic protons, and hydroxyl proton. | Confirms the presence and connectivity of the ethyl ester and the pyridine ring protons. |
| ¹³C NMR | Resonances for the ethyl group carbons, aromatic carbons, and the carbonyl carbon. | Provides the carbon skeleton of the molecule. |
| HRMS | Precise mass-to-charge ratio (m/z). | Confirms the elemental composition and molecular weight. |
| IR Spectroscopy | Characteristic absorption bands for -OH, C=O (ester), and C=N/C=C (aromatic ring) stretching. | Identifies key functional groups present in the molecule. |
Chromatographic Purity Assessment and Separation Methods (e.g., HPLC, UPLC, GC)
Chromatographic techniques are paramount for assessing the purity of this compound and for separating it from reaction mixtures or biological matrices. nih.gov
High-Performance Liquid Chromatography (HPLC) is a widely used method for the purification and quantification of this compound. nih.govimpactanalytical.com By selecting appropriate stationary and mobile phases, HPLC can effectively separate the target compound from impurities, starting materials, and byproducts. mdpi.com The use of detectors such as UV-Vis or photodiode array (PDA) allows for the detection and quantification of the analyte. impactanalytical.com
Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. impactanalytical.commdpi.com This is achieved by using columns with smaller particle sizes (<2 µm) and operating at higher pressures. impactanalytical.com UPLC is particularly valuable for complex samples where high-throughput analysis is required.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. labmanager.com For this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. GC, especially when coupled with a mass spectrometer (GC-MS), provides excellent separation and definitive identification of components in a mixture. researchgate.net
Table 2: Comparison of Chromatographic Methods for this compound Analysis
| Method | Principle | Primary Application for this compound | Advantages |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. impactanalytical.com | Purity assessment, quantification, and preparative purification. nih.gov | Versatile, applicable to a wide range of compounds, well-established. nih.gov |
| UPLC | Similar to HPLC but uses smaller particle size columns and higher pressures. impactanalytical.com | High-resolution purity profiling and rapid analysis. impactanalytical.com | Increased resolution, speed, and sensitivity compared to HPLC. impactanalytical.commdpi.com |
| GC | Separation of volatile compounds in a gaseous mobile phase passing through a stationary phase. nih.gov | Analysis of volatile derivatives, impurity profiling for volatile contaminants. | High resolution, sensitivity, especially with MS detection. labmanager.com |
X-ray Crystallography for Solid-State Structure Determination of this compound and Its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyridine ring, the conformation of the ethyl ester group, and the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing. researchgate.net The structural data obtained from X-ray crystallography is invaluable for understanding the compound's physical properties and for computational modeling studies. nih.govnih.gov
Advanced In Vitro Assays for Comprehensive Biological Activity Profiling
To understand the biological potential of this compound, a variety of advanced in vitro assays are employed. These assays can screen for a wide range of biological activities and help to elucidate the mechanism of action.
Examples of relevant in vitro assays include:
Enzyme Inhibition Assays: To determine if this compound can inhibit the activity of specific enzymes that are targets for drug development.
Cell-Based Assays: Using cultured human or animal cells to assess the compound's effects on cell viability, proliferation, and other cellular processes. mdpi.com For instance, cytotoxicity assays like the MTT or neutral red uptake assays can determine the compound's toxicity towards different cell lines. mdpi.com
Receptor Binding Assays: To investigate whether this compound can bind to specific cellular receptors, which is often the first step in eliciting a biological response.
Antioxidant Assays: To evaluate the compound's ability to scavenge free radicals and protect against oxidative stress.
These high-throughput screening and detailed mechanistic studies provide a comprehensive profile of the biological activities of this compound, guiding further research into its potential applications. nih.gov
Future Perspectives and Emerging Research Avenues for Ethyl 3 Hydroxyisonicotinate
Development of Next-Generation Therapeutics from Isonicotinate (B8489971) Scaffolds
The isonicotinate scaffold, the core structure of Ethyl 3-hydroxyisonicotinate, is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs. Its nitrogen-containing heterocyclic ring is a key feature in a wide array of pharmacologically active compounds. nih.gov Researchers are actively exploring the synthesis of novel isonicotinate derivatives to develop next-generation therapeutics with enhanced efficacy and specificity. nih.govrsc.org
The versatility of the isonicotinate scaffold allows for the creation of large and diverse compound libraries, which are essential for modern drug discovery programs. By strategically modifying the core structure of this compound, scientists can fine-tune the compound's physicochemical properties to optimize its therapeutic potential. For instance, the introduction of different functional groups can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com
Recent studies have demonstrated the potential of isonicotinate-based compounds in various therapeutic areas. For example, novel isonicotinoyl-based scaffolds have shown significant anti-inflammatory activity by inhibiting reactive oxygen species (ROS). nih.gov One such compound exhibited an exceptionally low IC50 value, indicating high potency. nih.gov The development of such compounds highlights the potential of the isonicotinate scaffold in treating a range of inflammatory conditions. nih.govmdpi.com
Table 1: Examples of Bioactive Isonicotinate Derivatives
| Compound Class | Therapeutic Target/Application | Research Findings |
| Isonicotinoyl derivatives | Anti-inflammatory (ROS inhibitors) | Demonstrated exceptionally high anti-inflammatory activities, with one compound being eight-fold more potent than ibuprofen. nih.gov |
| Substituted 2-aminopyridyl and 2-aminopyrimidinyl thiazole-5-carboxamides | Src/Abl kinase inhibitors | Showed potent inhibition of Src/Abl kinases and excellent antiproliferative activity against hematological cancers. smolecule.com |
| Isatin-Coumarin conjugates | Antimycobacterial | Active against both MTB H37Rv and MDR-TB strains. mdpi.com |
| Propylene-tethered bis-isatin analogues | Anti-TB | Significant inhibitory potential against MTB H37Rv and MDR-TB strains. mdpi.com |
Application in Chemical Biology and Probe Development
Chemical probes are indispensable tools for dissecting complex biological processes. nih.gov These small molecules are designed to interact with specific biological targets, allowing researchers to study their function in a cellular context. nih.govnih.gov The unique structure of this compound makes it an attractive starting point for the synthesis of novel chemical probes. smolecule.com
Activity-based probes (ABPs), a specific class of chemical probes, are designed to covalently label active enzymes, providing a direct measure of their functional state within a complex biological sample. nih.gov The development of ABPs from isonicotinate derivatives could enable the study of a wide range of enzymes with unprecedented detail. For instance, the synthesis of probes targeting specific enzyme families, such as sirtuins or protein arginine methyltransferases, has provided valuable insights into their roles in cellular signaling and disease. nih.govnih.gov
The modular design of chemical probes, which typically consists of a reactive group, a reporter tag, and a linker, allows for a systematic approach to probe development. frontiersin.org Starting with a scaffold like this compound, researchers can synthesize a library of probe candidates by varying these three components. frontiersin.org This modular strategy accelerates the discovery of probes with optimal target engagement and selectivity. frontiersin.org
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Generative AI models are also emerging as a powerful tool for de novo drug design. accscience.com These models can learn the underlying chemical principles from existing data and generate novel molecular structures with desired properties. accscience.com By leveraging generative AI, researchers can explore a much larger chemical space than is possible with traditional methods, potentially leading to the discovery of truly innovative isonicotinate-based therapeutics. acs.org The synergy between computational chemistry and machine learning is expected to play a leading role in the accelerated discovery of novel compounds. acs.orgresearchgate.net
Q & A
Q. How can researchers design studies to maximize reproducibility, particularly for novel synthetic methodologies involving this compound?
- Methodological Answer : Provide detailed Supplementary Information (SI) with step-by-step procedures, raw spectral data, and instrument calibration logs. Use controlled vocabularies (e.g., MIACE standards) for experimental descriptions. Collaborate with independent labs for cross-validation and deposit synthetic protocols in repositories like protocols.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
